molecular formula C15H20N4O2S B2683254 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1172063-80-7

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2683254
CAS No.: 1172063-80-7
M. Wt: 320.41
InChI Key: LLKPPXJQMXATDC-UHFFFAOYSA-N
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Description

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Attachment of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative reacts with an intermediate compound.

    Incorporation of the thiophene ring: This could be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the piperidine ring.

    Substitution: Various substitution reactions could occur, especially on the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with oxadiazole rings are often studied for their catalytic properties.

    Material Science:

Biology and Medicine

    Pharmacology: Exploration as potential drug candidates due to their structural diversity and biological activity.

    Biochemistry: Studying interactions with biological macromolecules.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting or activating them.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
  • 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Uniqueness

The isopropyl group in 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide might confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivities compared to its methyl or ethyl analogs.

Properties

IUPAC Name

4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-10(2)13-17-18-14(21-13)11-5-7-19(8-6-11)15(20)16-12-4-3-9-22-12/h3-4,9-11H,5-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKPPXJQMXATDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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